4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
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Overview
Description
4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride typically involves the following steps:
Formation of 4-Amino-1H-pyrazole: : This can be achieved by reacting hydrazine with a suitable diketone or β-diketone under acidic conditions.
Methylation: : The amino group of 4-Amino-1H-pyrazole is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Coupling with Benzoic Acid: : The resulting compound is then coupled with benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Hydrochloride Formation: : Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: : Reduction reactions can be performed to reduce the pyrazole ring or the carboxylic acid group.
Substitution: : Substitution reactions can occur at the pyrazole nitrogen or the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of carboxylic acids or their derivatives.
Reduction: : Formation of reduced pyrazole derivatives or alcohols.
Substitution: : Formation of substituted pyrazoles or benzene derivatives.
Scientific Research Applications
4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : It has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases such as malaria and leishmaniasis.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride: is similar to other pyrazole derivatives, such as 4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide and 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives. it is unique in its specific structure and potential applications. The presence of the benzoic acid moiety and the hydrochloride salt form contribute to its distinct properties and uses.
List of Similar Compounds
4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide
4-(1H-Pyrazol-1-yl)benzenesulfonamide: derivatives
Properties
IUPAC Name |
4-[(4-aminopyrazol-1-yl)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16;/h1-5,7H,6,12H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCRRQICFFYBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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